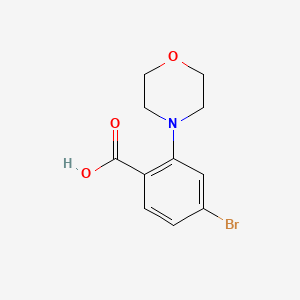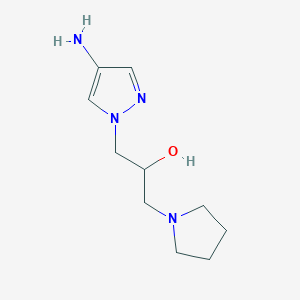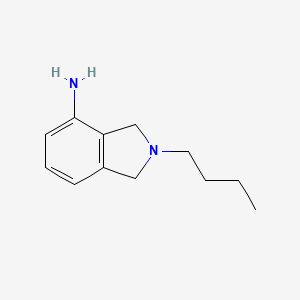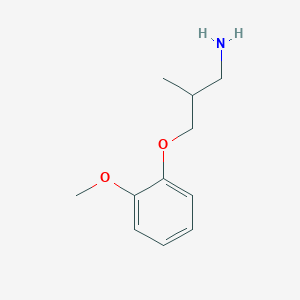![molecular formula C14H10N2O2 B1517831 3-[(4-Cyanophenyl)amino]benzoic acid CAS No. 1098383-82-4](/img/structure/B1517831.png)
3-[(4-Cyanophenyl)amino]benzoic acid
Overview
Description
“3-[(4-Cyanophenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1098383-82-4 . It has a molecular weight of 238.25 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-[(4-Cyanophenyl)amino]benzoic acid” is 1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
While specific chemical reactions involving “3-[(4-Cyanophenyl)amino]benzoic acid” are not available, it’s important to note that benzoic acid derivatives can participate in a variety of chemical reactions, including those involving amino and carboxyl groups .Physical And Chemical Properties Analysis
“3-[(4-Cyanophenyl)amino]benzoic acid” is a powder at room temperature . The compound has a molecular weight of 238.24 g/mol.Scientific Research Applications
Anticancer Applications
PABA compounds have shown potential as anticancer agents . For instance, the compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide has shown significant in vitro VEGFR-2 inhibitory effect, which is crucial in cancer treatment .
Anti-Alzheimer’s Applications
PABA and its derivatives have been studied for their potential in treating Alzheimer’s disease . However, more research is needed to fully understand their efficacy and safety in this application.
Antibacterial Applications
PABA compounds have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibiotics.
Antiviral Applications
PABA compounds have also shown antiviral properties . They could be used in the development of antiviral drugs, although further research is required to confirm their effectiveness and safety.
Antioxidant Applications
PABA compounds have been observed to have antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and thus PABA could have potential health benefits in this area.
Anti-inflammatory Applications
PABA compounds have anti-inflammatory properties . This suggests they could be used in the treatment of various inflammatory conditions.
Safety and Hazards
properties
IUPAC Name |
3-(4-cyanoanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUKARNPQUWMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyanophenyl)amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)






![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
![Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate](/img/structure/B1517764.png)



![4-{Methyl[(methylcarbamoyl)methyl]sulfamoyl}butanoic acid](/img/structure/B1517770.png)